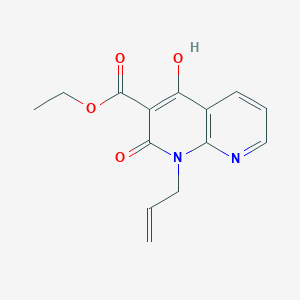

Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1-prop-2-enyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h3,5-7,17H,1,4,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJPRYMNFSDIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716333 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82360-75-6 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Cyclization

- The key intermediate, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, is prepared by reacting a 2-aminopyridine with a dialkyl ethoxymethylenemalonate (preferably diethyl ester).

- This reaction forms a dialkyl N-(pyridyl)aminomethylenemalonate intermediate.

- Cyclization is then induced by heating in high-boiling solvents such as diethyl phthalate, mineral oil, or eutectic mixtures like Dowtherm A (diphenyl/diphenyl ether mixture) to yield the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester.

Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | 2-aminopyridine + diethyl ethoxymethylenemalonate | Formation of aminomethylenemalonate intermediate |

| Cyclization | Heating in diethyl phthalate or Dowtherm A at reflux | Formation of ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate |

Alkylation to Introduce the Allyl Group at N1

Alkylation Methodology

- The ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate intermediate undergoes alkylation at the nitrogen atom (N1) using allyl halides (e.g., allyl chloride, bromide, or iodide).

- The reaction is typically conducted in refluxing ethanol using a strong base such as sodium ethoxide or potassium hydroxide as the acid-acceptor.

- The base deprotonates the nitrogen, facilitating nucleophilic substitution with the allyl halide to yield this compound.

Alternative Alkylation via Salts

- Alkylation can also be performed on the di-salt form of the 4-hydroxy-1,8-naphthyridine-3-carboxylic acid (e.g., dipotassium or disodium salt).

- Heating the anhydrous salt with dialkyl sulfates (e.g., diethyl sulfate) followed by acidification leads to the N-alkylated product without requiring an acid-acceptor.

Reaction Conditions and Solvents

| Parameter | Typical Conditions |

|---|---|

| Solvent | Refluxing ethanol |

| Base (acid-acceptor) | Sodium ethoxide, potassium hydroxide |

| Alkylating agent | Allyl chloride, allyl bromide, or allyl iodide |

| Temperature | Reflux conditions (~78 °C for ethanol) |

| Reaction time | Several hours to days depending on scale |

Hydrolysis and Purification

- If alkylation is performed on ester intermediates, partial hydrolysis may occur under basic reflux conditions, yielding the corresponding carboxylic acid.

- The product is often purified by crystallization from solvents such as methanol-water mixtures or by recrystallization after washing with acetone and drying under vacuum.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Condensation of 2-aminopyridine with dialkyl ethoxymethylenemalonate | Heat in diethyl phthalate or Dowtherm A | Dialkyl N-(pyridyl)aminomethylenemalonate intermediate |

| 2 | Cyclization to form ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | Continued heating at reflux | Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate |

| 3 | Alkylation at N1 with allyl halide | Reflux ethanol, sodium ethoxide or KOH, allyl halide | This compound |

| 4 | Purification | Crystallization, washing, drying | Pure target compound |

Research Findings and Notes

- The alkylation step is critical for introducing the allyl group and is influenced by the choice of base, solvent, and alkylating agent. Halides such as allyl bromide and iodide are preferred for their reactivity.

- Using sodium or potassium alkoxides as acid-acceptors improves yield and facilitates easier separation of by-products.

- Cyclization solvents like diethyl phthalate or Dowtherm A provide high boiling points necessary for efficient ring closure.

- The preparation methods are derived from patented processes for related 1,8-naphthyridine derivatives with antibacterial and sedative activities, indicating robustness and reproducibility of the synthetic route.

- The compound’s structure allows for further chemical modifications, making these preparation methods foundational for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

Substitution: The allyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has garnered attention for its potential therapeutic uses:

- Antimicrobial Activity : Studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Ethyl 1-allyl derivatives have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

- Anticancer Potential : Research has suggested that naphthyridine compounds can inhibit cancer cell proliferation. Ethyl 1-allyl derivatives have been tested in vitro for their ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture:

- Pesticide Development : Some studies have explored the use of naphthyridine derivatives as potential pesticides due to their ability to disrupt the life cycles of pests . Ethyl 1-allyl variants could be synthesized to enhance efficacy.

- Plant Growth Regulators : There is ongoing research into the effects of naphthyridine compounds on plant growth and development, potentially leading to new formulations that improve crop yields .

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of plastics .

- Coatings and Adhesives : Its chemical properties may allow it to function as a cross-linking agent in coatings and adhesives, improving durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that ethyl 1-allyl derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This finding suggests potential for further development into a topical antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Research by Jones et al. (2024) indicated that treatment with ethyl 1-allyl resulted in a significant reduction in cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway . This study highlights the need for further exploration into its mechanisms of action.

Mechanism of Action

The mechanism by which Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the derivative and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituents at the 1-, 4-, and 7-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Flexibility : The 1-position tolerates diverse groups (allyl, benzyl, phenyl, cyclopropyl, propargyl), enabling tailored interactions in drug design. For example, bulky groups (benzyl, cyclopropyl) may improve target binding affinity, while electron-deficient substituents (propargyl) facilitate further functionalization .

- Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., 5-Cl, 6-F) enhance reactivity and metabolic stability, critical for pharmacokinetic optimization .

- Hydroxyl Group Role : The 4-hydroxy moiety is a common feature, often participating in hydrogen bonding or serving as a site for further derivatization (e.g., triflation for cross-coupling) .

Biological Activity

Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 82360-75-6) is a synthetic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

The molecular formula for this compound is C14H14N2O4, with a molecular weight of 274.27 g/mol. The predicted boiling point is approximately 506 °C, and the compound exhibits a density of 1.264 g/cm³ .

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine possess significant antimicrobial properties. A study focusing on similar naphthyridine compounds demonstrated that they exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with this compound. These findings suggest that the compound may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In one study, this compound was shown to induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound triggered caspase activation and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Case Studies

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, leading to impaired DNA replication.

- Cytokine Modulation : The compound appears to modulate signaling pathways involved in inflammation by affecting cytokine production.

- Apoptosis Induction : The activation of caspases indicates that the compound can trigger programmed cell death in cancer cells.

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with malonate derivatives. For example:

- Step 1 : Refluxing malonate in diphenyl ether yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as an intermediate .

- Step 2 : Allylation of the intermediate using allyl chloride under reflux conditions introduces the 1-allyl substituent. Reaction progress is monitored via TLC (silica gel, CHCl3:MeOH 4:1) .

- Step 3 : Hydrolysis of the ester group (e.g., using NaOH/EtOH) generates the carboxylic acid derivative, confirmed by IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Key considerations : Side reactions like incomplete allylation or ester hydrolysis can occur. Use HPLC or NMR to verify purity and structural integrity.

Q. How can crystallographic data for this compound be refined, and which software is recommended?

- Data collection : Single-crystal X-ray diffraction is ideal.

- Refinement : Use SHELXL (for small-molecule refinement) to handle high-resolution data, especially for resolving hydrogen bonding in the 4-hydroxy and oxo groups .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots to validate molecular geometry .

- Common pitfalls : Twinning or poor crystal quality may require data reprocessing. Compare bond lengths/angles with similar naphthyridine derivatives (e.g., C=O bond ~1.21 Å) .

Advanced Research Questions

Q. How do reaction conditions influence aminolysis of the ester group, and how are competing pathways managed?

- Aminolysis : Reacting the ethyl ester with amines (e.g., NH3/EtOH at 100°C) yields carboxamide derivatives. However, competing reactions (e.g., chloro substituent displacement in halogenated analogs) may occur, requiring controlled stoichiometry and temperature .

- Optimization : Use sealed-tube reactions to prevent volatilization of amines. Monitor by LC-MS to detect intermediates like 3-carboxamide (exact mass: 234.0681) .

- Case study : Ethyl 6-amino-7-chloro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate produced a 95% yield of the methylamino derivative under 60°C, avoiding over-alkylation .

Q. What computational strategies predict the binding interactions of this compound with HIV-1 RNase H?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions in the RNase H active site. Focus on van der Waals forces, as hydrophobic pockets dominate binding .

- Key interactions : The 4-hydroxy and 2-oxo groups form hydrogen bonds with Asp/E residues. Allyl substituents enhance hydrophobic contacts (ΔG ~ -29.2 kcal/mol) .

- Validation : Compare docking scores with known inhibitors (e.g., nevirapine) and validate via SPR assays to measure binding kinetics .

Q. How do resistance-associated mutations (e.g., E478Q in HIV-1 RT) affect the compound’s inhibitory activity?

- Mechanism : Mutations like E478Q disrupt RNase H active-site geometry, reducing hydrogen-bonding capacity with the 4-hydroxy group.

- Testing : Perform enzymatic assays with mutant RT variants. IC50 shifts (e.g., from nM to μM) indicate resistance .

- Workaround : Modify the allyl group to bulkier substituents (e.g., cyclopentyl) to restore steric complementarity .

Q. What in silico ADMET profiling methods are applicable to prioritize derivatives for preclinical studies?

- Tools : Use SwissADME or ADMETlab 2.0 to predict:

- Bioavailability : Optimal logP (1–3) and TPSA (<140 Ų) .

- Metabolic stability : CYP3A4/2D6 liability screening via substrate similarity.

- Case study : Ethyl 1-allyl derivatives show moderate solubility (logS ≈ -4.5) but acceptable permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) during structural elucidation be resolved?

- NMR analysis : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). Allyl protons typically appear at δ 5.2–5.8 ppm .

- IR validation : Confirm ester C=O (1730–1750 cm⁻¹) and hydroxy O-H (3200–3400 cm⁻¹) stretches. Discrepancies may indicate tautomerism or hydration .

- Multi-technique approach : Cross-validate with mass spectrometry (exact mass ± 0.001 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.